n-[(1s)-1-Phenylethyl]acetamide
Overview
Description
n-[(1s)-1-Phenylethyl]acetamide is a chemical compound that has been studied for its potential biological activities and applications in various fields of chemistry and pharmacology. It is a derivative of acetamide with a phenylethyl substituent, which can influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of n-[(1s)-1-Phenylethyl]acetamide derivatives has been explored in several studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized starting from chiral amino acids, introducing various alkyl and aryl substituents at the ethyl-linking moiety . Another approach involved the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide through reactions involving chlorotrimethylsilane and subsequent transsilylation . Additionally, N-(1-cyano-2-substituted phenylethyl) acetamides were prepared by reducing corresponding titled compounds with NaTeH .
Molecular Structure Analysis
The molecular structure of n-[(1s)-1-Phenylethyl]acetamide derivatives has been investigated using various spectroscopic techniques. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was elucidated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods . Similarly, the structure and dynamic stereochemistry of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide were studied using NMR and X-ray diffraction techniques .
Chemical Reactions Analysis
The chemical reactivity of n-[(1s)-1-Phenylethyl]acetamide derivatives has been explored in the context of their potential as drug precursors and in the development of novel compounds with biological activity. For instance, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives involved reactions with 2-chloro-N-(thiazol-2-yl) acetamide compounds . Another study reported the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone through a series of reactions including reduction, acetylation, and ethylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of n-[(1s)-1-Phenylethyl]acetamide derivatives are influenced by their molecular structure and substituents. The pKa determination of newly synthesized derivatives indicated that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, with pKa values varying between different compounds . The synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide revealed insights into the interaction between nitro and acetamido groups, affecting the chemical shift of neighboring protons .
Relevant Case Studies
Several case studies have demonstrated the biological activity of n-[(1s)-1-Phenylethyl]acetamide derivatives. For example, the most potent compound in a series of opioid kappa agonists exhibited naloxone-reversible analgesic effects in an abdominal constriction model . Another study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor . Additionally, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with some compounds displaying promising activity .
properties
IUPAC Name |
N-[(1S)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940776 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(1s)-1-Phenylethyl]acetamide | |
CAS RN |
19144-86-6 | |
Record name | N-(1-Phenylethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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